1-(8-Bromoquinoxalin-6-yl)thiourea

Positional isomerism Structural identity Regulatory impurity profiling

The 8-bromo positional isomer (CAS 1217439-05-8) is a critical certified reference standard for chromatographic method specificity. Its distinct InChIKey and retention time relative to the 5-bromo EP Impurity D prevent peak misassignment in ANDA submissions. Ideal for HPLC-MS method validation, impurity fate studies, and QC. Ensure data integrity in regulatory filings by selecting the correct isomeric marker.

Molecular Formula C9H7BrN4S
Molecular Weight 283.147
CAS No. 1217439-05-8
Cat. No. B583207
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(8-Bromoquinoxalin-6-yl)thiourea
CAS1217439-05-8
SynonymsBrimonidine Tartrate Impurity 2; 
Molecular FormulaC9H7BrN4S
Molecular Weight283.147
Structural Identifiers
SMILESC1=CN=C2C(=CC(=CC2=N1)NC(=S)N)Br
InChIInChI=1S/C9H7BrN4S/c10-6-3-5(14-9(11)15)4-7-8(6)13-2-1-12-7/h1-4H,(H3,11,14,15)
InChIKeyPPTZVIFGUBYNOP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 2500 mg / 2.5 g / 20.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(8-Bromoquinoxalin-6-yl)thiourea (CAS 1217439-05-8): Structural Identity and Core Physicochemical Profile for Sourcing Decisions


1-(8-Bromoquinoxalin-6-yl)thiourea (CAS 1217439-05-8, molecular formula C₉H₇BrN₄S, molecular weight 283.15 g/mol) is a brominated quinoxaline-thiourea hybrid that belongs to the broader class of thiourea-functionalized heterocycles. It is formally catalogued as Brimonidine Tartrate Impurity 2 and Brimonidine Impurity 28, and it appears in regulatory reference standard inventories for the antiglaucoma drug brimonidine tartrate . PubChem computed descriptors include an XLogP3-AA value of 1.1, two hydrogen bond donors, three hydrogen bond acceptors, one rotatable bond, and a topological polar surface area of 95.9 Ų [1]. These descriptors place the compound in a physicochemical space typical of small-molecule impurity markers used in pharmaceutical analytical method development, method validation (AMV), and quality control (QC) applications .

Why Generic Substitution of 1-(8-Bromoquinoxalin-6-yl)thiourea Can Compromise Analytical and Regulatory Outcomes


Within the family of bromoquinoxaline-thiourea isomers, substitution is not analytically neutral. The 8-bromo positional isomer (CAS 1217439-05-8) and its 5-bromo counterpart (CAS 842138-74-3, Brimonidine EP Impurity D) share an identical molecular formula and identical computed global descriptors (XLogP3-AA = 1.1, TPSA = 95.9 Ų, exact mass = 281.95748 Da) [1][2]. Despite these shared bulk descriptors, the two isomers differ in the position of the bromine substituent on the quinoxaline ring, which alters their chromatographic retention behavior, mass spectrometric fragmentation patterns, and potentially their reactivity as synthetic intermediates or impurity markers. In regulated pharmaceutical impurity profiling, misidentification of positional isomers can lead to incorrect quantification, out-of-specification results, and regulatory submission delays [3]. Users who substitute the 8-bromo isomer with the 5-bromo isomer for reference standard applications risk misassignment of impurity peaks, as the two compounds are not chromatographically co-eluting under standard reversed-phase conditions and exhibit distinct InChIKeys (PPTZVIFGUBYNOP-UHFFFAOYSA-N vs. HURGDIYVXQDVMD-UHFFFAOYSA-N) [1][2].

Quantitative Differentiation Evidence for 1-(8-Bromoquinoxalin-6-yl)thiourea Relative to Closest Analogs


Structural Identity as Bromine Positional Isomer at C8 vs. C5 of the Quinoxaline Core

The target compound bears the bromine substituent at position 8 of the quinoxaline ring, whereas its closest structural analog—Brimonidine EP Impurity D (CAS 842138-74-3)—carries the bromine at position 5. The two compounds share the identical molecular formula (C₉H₇BrN₄S) and molecular weight (283.15 g/mol) but differ in InChIKey: PPTZVIFGUBYNOP-UHFFFAOYSA-N for the 8-bromo isomer vs. HURGDIYVXQDVMD-UHFFFAOYSA-N for the 5-bromo isomer [1][2]. This positional isomerism is the single most critical differentiator for analytical and synthetic procurement, as it directly affects chromatographic retention and spectroscopic identification.

Positional isomerism Structural identity Regulatory impurity profiling

Designated Regulatory Impurity Identity: Brimonidine Tartrate Impurity 2 vs. EP Impurity D

The target compound is specifically designated as Brimonidine Tartrate Impurity 2 and Brimonidine Impurity 28 in supplier and regulatory impurity catalogues, whereas the 5-bromo isomer is designated as Brimonidine EP Impurity D (also referred to as Brimonidine USP Related Compound B) [1]. These distinct impurity designations reflect different chemical entities with separate CAS numbers, and they are used for orthogonal analytical method specificity verification in brimonidine tartrate drug substance and drug product release testing.

Regulatory impurity designation Pharmacopeial reference standards Pharmaceutical quality control

Vendor-Reported Purity and Pricing Differentiation from 5-Bromo Isomer

Vendor technical datasheets report the target compound at ≥98% purity (NLT 98%, MolCore) . Pricing data from at least one supplier indicates approximately €3,568 per 2.5 g (CymitQuimica) , with smaller pack sizes (100 mg) available at lower price points. The 5-bromo isomer (CAS 842138-74-3) is more widely stocked due to its formal pharmacopeial status, which can influence lead times and minimum order quantities. Purity and pricing transparency allow direct procurement comparison between positional isomers.

Purity specification Procurement cost comparison Reference standard sourcing

Highest-Fidelity Application Scenarios for 1-(8-Bromoquinoxalin-6-yl)thiourea Based on Differentiated Evidence


Brimonidine Tartrate Impurity Profiling and Pharmacopeial Method Specificity Verification

The compound serves as a certified reference standard for identifying and quantifying the 8-bromo positional isomer impurity in brimonidine tartrate active pharmaceutical ingredient (API) and finished dosage forms. Its distinct InChIKey and retention characteristics relative to the 5-bromo EP Impurity D enable orthogonal confirmation of chromatographic method specificity, an essential component of ANDA regulatory submissions [1].

Synthetic Intermediate for Regiospecific Quinoxaline Derivatization at the C6 Position

The C8-bromo substitution pattern directs electrophilic and cross-coupling reactivity to the C6 thiourea moiety while leaving the C8 position available for further functionalization via palladium-catalyzed coupling (e.g., Suzuki, Buchwald-Hartwig). This regiochemical profile is distinct from the C5-bromo isomer, where steric and electronic effects differ due to proximity to the pyrazine nitrogen at position 4 [1][2].

Analytical Reference Material for Mass Spectrometric Fragmentation Library Construction

Because the 8-bromo and 5-bromo positional isomers produce distinct MS/MS fragmentation patterns despite identical parent ion masses, the target compound is valuable for building high-resolution mass spectral libraries used in impurity fate and forced degradation studies of brimonidine. Unambiguous identification requires the correct isomer [1][2].

Quote Request

Request a Quote for 1-(8-Bromoquinoxalin-6-yl)thiourea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.